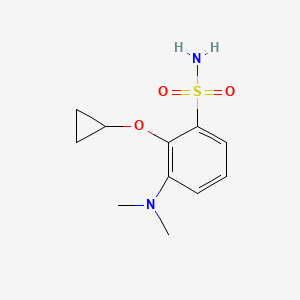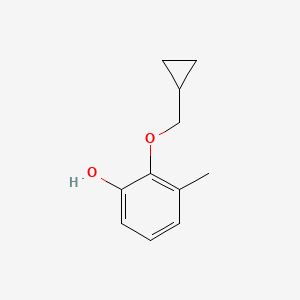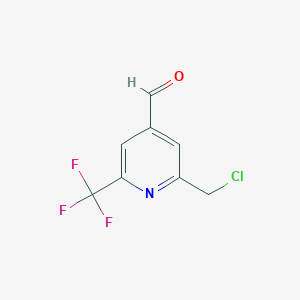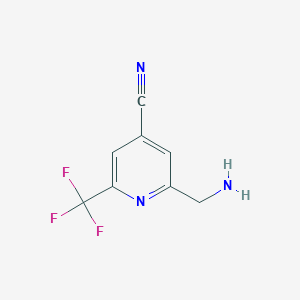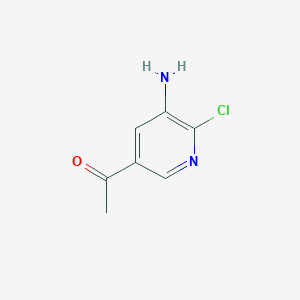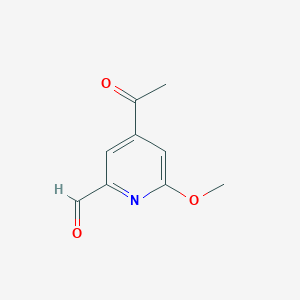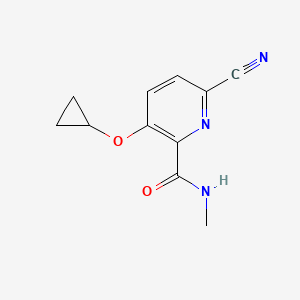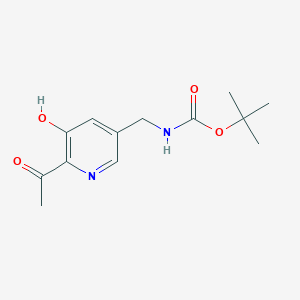
Tert-butyl (6-acetyl-5-hydroxypyridin-3-YL)methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (6-acetyl-5-hydroxypyridin-3-YL)methylcarbamate is a chemical compound with the molecular formula C13H18N2O4 and a molecular weight of 266.29 g/mol . This compound is known for its unique structure, which includes a tert-butyl carbamate group attached to a pyridine ring substituted with acetyl and hydroxyl groups. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of Tert-butyl (6-acetyl-5-hydroxypyridin-3-YL)methylcarbamate typically involves the reaction of tert-butyl carbamate with a pyridine derivative. One common method includes the use of Boc anhydride and ethanol, followed by the addition of ammonia solution and subsequent reaction at low temperatures . The reaction mixture is then stirred at room temperature for an extended period, and the product is purified through recrystallization.
Análisis De Reacciones Químicas
Tert-butyl (6-acetyl-5-hydroxypyridin-3-YL)methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The hydroxyl group on the pyridine ring can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
Tert-butyl (6-acetyl-5-hydroxypyridin-3-YL)methylcarbamate is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is employed in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tert-butyl (6-acetyl-5-hydroxypyridin-3-YL)methylcarbamate involves its interaction with specific molecular targets. The acetyl and hydroxyl groups on the pyridine ring allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Tert-butyl (6-acetyl-5-hydroxypyridin-3-YL)methylcarbamate can be compared with similar compounds such as:
Tert-butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate: This compound has methoxy groups instead of acetyl and hydroxyl groups, leading to different chemical reactivity and applications.
Tert-butyl (5-methoxypyridin-3-yl)methylcarbamate: Similar structure but with a methoxy group, affecting its chemical properties and uses.
Tert-butyl N-(5-hydroxypyridin-3-yl)carbamate:
These comparisons highlight the unique features of this compound, particularly its acetyl and hydroxyl substitutions, which contribute to its distinct chemical behavior and research applications.
Propiedades
Fórmula molecular |
C13H18N2O4 |
|---|---|
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
tert-butyl N-[(6-acetyl-5-hydroxypyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-8(16)11-10(17)5-9(6-14-11)7-15-12(18)19-13(2,3)4/h5-6,17H,7H2,1-4H3,(H,15,18) |
Clave InChI |
BBWUAMUASDLEBI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=N1)CNC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


